N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions due to the presence of the nitrogen atoms and the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary greatly depending on the specific compound. For example, the basic pK a values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pK a values were 9.2, 8.6 and 6.8, respectively .Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-11-6-4-10(5-7-11)9-18-14(21)13-15(22)19-12-3-1-2-8-20(12)16(13)23/h1-8,22H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEWAHCNEHHKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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